molecular formula C18H14ClN9O2S B11506152 5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11506152
M. Wt: 455.9 g/mol
InChI Key: KZRPIJGWILCDKR-UHFFFAOYSA-N
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Description

The compound 5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic molecule featuring multiple functional groups, including tetrazole, triazole, and carboxamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves several steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-chlorophenylhydrazine with sodium azide under acidic conditions.

    Sulfanylacetylation: The tetrazole derivative is then reacted with thioacetic acid to introduce the sulfanylacetyl group.

    Formation of the Triazole Ring: The intermediate is further reacted with phenylhydrazine and an appropriate cyclizing agent to form the triazole ring.

    Carboxamide Formation: Finally, the triazole derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of tetrazole and triazole rings in various chemical environments.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a valuable lead compound in pharmaceutical research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and triazole rings can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The compound’s sulfanyl and carboxamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 2-Phenyl-1,2,3-triazole-4-carboxamide
  • 1-(3-Chlorophenyl)-1H-tetrazole-5-thiol

Uniqueness

The uniqueness of 5-[({[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide lies in its combination of multiple pharmacophores within a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities. Its unique combination of tetrazole, triazole, and carboxamide groups distinguishes it from other similar compounds, providing a distinct profile of chemical reactivity and biological activity.

Properties

Molecular Formula

C18H14ClN9O2S

Molecular Weight

455.9 g/mol

IUPAC Name

5-[[2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H14ClN9O2S/c19-11-5-4-8-13(9-11)27-18(22-25-26-27)31-10-14(29)21-17-15(16(20)30)23-28(24-17)12-6-2-1-3-7-12/h1-9H,10H2,(H2,20,30)(H,21,24,29)

InChI Key

KZRPIJGWILCDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)NC(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl)C(=O)N

Origin of Product

United States

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